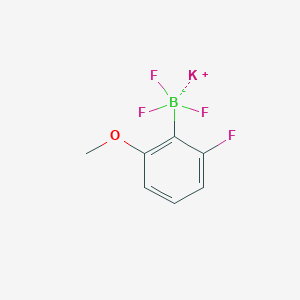
Potassium trifluoro(2-fluoro-6-methoxyphenyl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro(2-fluoro-6-methoxyphenyl)borate is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions. This compound is known for its stability and versatility, making it a valuable reagent in various chemical transformations.
Mecanismo De Acción
Target of Action
Potassium trifluoro(2-fluoro-6-methoxyphenyl)borate, also known as POTASSIUM TRIFLUORO(2-FLUORO-6-METHOXYPHENYL)BORANUIDE, is primarily used in Suzuki-Miyaura cross-coupling reactions . The primary targets of this compound are the organoboron reagents involved in these reactions .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the compound acts as a boronic acid surrogate . It interacts with its targets by transferring formally nucleophilic organic groups from boron to palladium . This process is known as transmetalation .
Biochemical Pathways
The compound affects the carbon-carbon bond formation in Suzuki-Miyaura cross-coupling reactions . The downstream effects include the formation of new carbon-carbon bonds, which is a crucial step in the synthesis of various organic compounds .
Result of Action
The result of the compound’s action is the successful formation of new carbon-carbon bonds in the target molecules . This enables the synthesis of a wide array of organic compounds, making it a valuable tool in organic chemistry .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors. It is known to be stable in oxidative conditions . It should be stored away from oxidizing agents and kept in a cool, dry, and well-ventilated condition .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium trifluoro(2-fluoro-6-methoxyphenyl)borate can be synthesized through the reaction of 2-fluoro-6-methoxyphenylboronic acid with potassium bifluoride (KHF2). The reaction typically occurs in an aqueous medium at room temperature, yielding the desired product with high purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure consistency and quality. The process often includes purification steps such as recrystallization to achieve the required purity levels for commercial use .
Análisis De Reacciones Químicas
Types of Reactions
Potassium trifluoro(2-fluoro-6-methoxyphenyl)borate primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the organoboron compound and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., tetrahydrofuran).
Conditions: The reactions are typically conducted under mild conditions, with temperatures ranging from room temperature to 80°C.
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
Potassium trifluoro(2-fluoro-6-methoxyphenyl)borate has numerous applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium 4-methoxyphenyltrifluoroborate
- Potassium 2-methoxyphenyltrifluoroborate
- Potassium trifluoro(3-fluoro-5-methoxyphenyl)borate
Uniqueness
Potassium trifluoro(2-fluoro-6-methoxyphenyl)borate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties enhance its reactivity and selectivity in cross-coupling reactions, making it a preferred choice for synthesizing certain biaryl compounds .
Propiedades
IUPAC Name |
potassium;trifluoro-(2-fluoro-6-methoxyphenyl)boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF4O.K/c1-13-6-4-2-3-5(9)7(6)8(10,11)12;/h2-4H,1H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXODINMXYDSUDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C=CC=C1F)OC)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF4KO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Bis-[1-(2,3-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6359516.png)
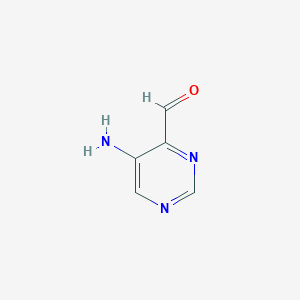
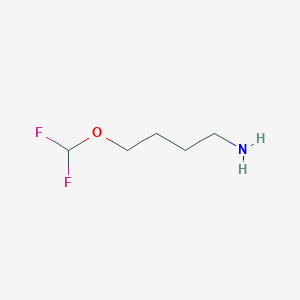
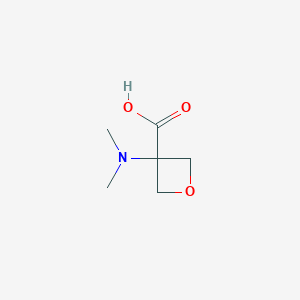

![[(2-Fluorophenyl)methyl]triphenyl-phosphonium chloride](/img/structure/B6359534.png)
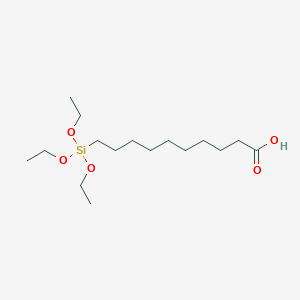
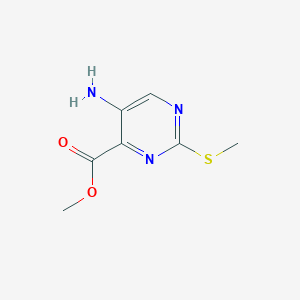



![3-Chloro-4-(trifluoromethyl)-benzo[b]thiophene-2-carbonyl chloride, 90%](/img/structure/B6359575.png)
